YQ128's 3-Fold Superior Blood-Brain Barrier Penetration Over MCC950, a Key Comparator in Neuroinflammation
YQ128 demonstrates a 3-fold improvement in blood-brain barrier (BBB) penetration compared to the widely studied comparator, MCC950 [1]. This quantifiable advantage, attributed to the enhanced lipophilicity conferred by its sulfonamide group, is critical for achieving effective drug concentrations in the CNS [1]. In vivo studies further confirm YQ128's brain penetration capability [2].
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration Rate |
|---|---|
| Target Compound Data | Penetration rate 3x higher than MCC950 |
| Comparator Or Baseline | MCC950 (Baseline penetration rate) |
| Quantified Difference | 3-fold increase |
| Conditions | Preclinical studies assessing brain penetration |
Why This Matters
This directly addresses the major shortcoming of many NLRP3 inhibitors in neurological disease models, ensuring that researchers can achieve and maintain target engagement in the CNS.
- [1] eBiotrade. Mechanistic Characterization of a Small Molecule as a Direct NLRP3 Inhibitor via Binding to the NACHT Domain. 2025. View Source
- [2] Jiang, Y. et al. Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. J Med Chem. 2019; 62(21): 9718-9731. View Source
